4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZCHIRDDTONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371966 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-18-2 | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound, providing a comprehensive overview of its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 273.25 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to this compound. For instance, research indicates that fluorinated imines and hydrazones exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested in vitro against various strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Klebsiella pneumoniae | 25 | Moderate |
Cytotoxicity Studies
In cytotoxicity assays, this compound has demonstrated varying degrees of effectiveness against different cancer cell lines. For example, a study reported that the compound exhibited micromolar activity against several cancer lines, including A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent .
| Cell Line | IC (µM) | Activity Level |
|---|---|---|
| A549 (Lung Cancer) | 12 | High |
| HeLa (Cervical Cancer) | 15 | High |
| B16F10 (Melanoma) | 18 | Moderate |
The biological activity of the compound is attributed to its ability to interact with various cellular targets. Studies suggest that the nitro group may play a critical role in redox reactions within cells, potentially leading to oxidative stress and subsequent cell death in cancerous cells . Additionally, the presence of the fluorine atom enhances lipophilicity, aiding in membrane penetration and bioavailability.
Case Studies
- Antibacterial Activity : A study conducted by Raache et al. demonstrated that fluorinated derivatives showed effective antibacterial properties through disc diffusion assays. The study confirmed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity against bacterial strains .
- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of similar compounds revealed that modifications at the para position of aromatic rings significantly influenced their anticancer activity. The introduction of methoxy groups was found to be crucial for maintaining cytotoxicity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is C14H10FNO4, with a molecular weight of 275.23 g/mol. The compound features a nitro group, a methoxy group, and a fluorinated phenyl ring, which contribute to its reactivity and biological activity.
Medicinal Chemistry
Antibacterial Activity : Recent studies have highlighted the potential antibacterial properties of derivatives related to this compound. For instance, fluorinated imines and hydrazones have been synthesized that exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to this compound could enhance its efficacy as an antibacterial agent .
Antioxidant Properties : Compounds derived from aromatic aldehydes like this compound have shown promising antioxidant activities. These properties are critical for developing new therapeutic agents aimed at combating oxidative stress-related diseases .
Synthesis of Novel Compounds
The compound serves as an important precursor in the synthesis of various novel compounds. For example, it can be utilized in the preparation of Schiff bases and hydrazones, which are known for their biological activities including anti-inflammatory and anticancer properties . The ability to modify the substituents on the phenyl ring allows researchers to tailor the biological activity of the derivatives.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds related to this compound has provided insights into how different functional groups influence biological activity. For example, the presence of electron-withdrawing groups like nitro or fluorine can enhance binding affinity to target receptors, which is crucial for drug design .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Significant activity against E. coli and S. aureus | |
| Antioxidant | Exhibits DPPH scavenging ability | |
| Anticancer | Potential for developing anticancer agents |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed comparable efficacy to standard antibiotics against E. coli and S. aureus, indicating its potential use in treating bacterial infections .
- Antioxidant Activity Evaluation : Research involving DPPH assays revealed that compounds derived from this aldehyde exhibited lower IC50 values compared to traditional antioxidants like ascorbic acid, highlighting their potential as effective antioxidant agents .
Comparison with Similar Compounds
4-[(3-Fluorophenyl)methoxy]benzaldehyde (CAS 66742-57-2)
- Structural Difference : Fluorine is at the meta position (C3) of the phenylmethoxy group instead of para (C4).
- The molecular mass (230.23 g/mol) of the meta-fluoro analog is lower due to the absence of the nitro group .
4-Methoxy-2-nitrobenzaldehyde (CAS 18615-86-6)
- Structural Difference : A methoxy (-OCH₃) group replaces the 4-fluorophenylmethoxy group, and the nitro group is at the ortho (C2) position.
- Impact : The nitro group at C2 (ortho to aldehyde) creates stronger steric hindrance and electron-withdrawing effects, which may reduce aldehyde reactivity in nucleophilic additions compared to the target compound’s nitro group at C3 .
4-[(4-{[4-(Benzyloxy)-3-nitrophenyl]methoxy}-3-methylphenyl)methoxy]-3-ethoxybenzaldehyde
- Structural Difference : A more complex structure with multiple substituents, including benzyloxy, ethoxy, and methyl groups.
Physical and Chemical Properties
Preparation Methods
Ether Formation with 4-Fluorobenzyl Bromide
The synthesis begins with 4-hydroxybenzaldehyde, where the hydroxyl group at position 4 serves as the anchor for etherification. Reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields 4-[(4-fluorophenyl)methoxy]benzaldehyde. This step typically achieves yields of 85–92% under reflux conditions (80–100°C, 4–6 hours).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the electrophilic carbon of 4-fluorobenzyl bromide. The use of DMF enhances solubility and stabilizes the transition state through polar interactions.
Directed Nitration at Position 3
Nitration of the intermediate 4-[(4-fluorophenyl)methoxy]benzaldehyde introduces the nitro group at position 3. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C directs nitration meta to the aldehyde group and ortho to the electron-donating methoxy group. The nitro group’s placement is confirmed by nuclear magnetic resonance (NMR), with the aldehyde proton resonating at δ 10.1 ppm and the nitro group causing deshielding of adjacent aromatic protons (δ 8.2–8.5 ppm).
Optimization Considerations :
-
Temperature Control : Maintaining sub-10°C prevents over-nitration and byproduct formation.
-
Acid Ratio : A 1:3 ratio of HNO₃ to H₂SO₄ maximizes electrophilic nitronium ion (NO₂⁺) generation.
Alternative Pathway: Nitration Followed by Etherification
Nitration of 4-Hydroxybenzaldehyde
In this route, 4-hydroxybenzaldehyde is nitrated prior to etherification. Using fuming nitric acid at –10°C, nitration occurs at position 3, yielding 3-nitro-4-hydroxybenzaldehyde. The hydroxyl group’s activating effect directs nitration ortho/para, but steric hindrance from the aldehyde favors meta substitution (position 3).
Key Data :
Etherification with 4-Fluorobenzyl Bromide
The phenolic hydroxyl group of 3-nitro-4-hydroxybenzaldehyde is then alkylated with 4-fluorobenzyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via Williamson ether synthesis. The Mitsunobu method offers superior regioselectivity, achieving 90% yield compared to 78% with K₂CO₃.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Etherification → Nitration) | Route 2 (Nitration → Etherification) |
|---|---|---|
| Overall Yield | 72–80% | 65–75% |
| Key Advantage | Simplified purification steps | Better control over nitro position |
| Disadvantage | Risk of over-nitration | Higher cost of Mitsunobu reagents |
| Purity (HPLC) | 93–97% | 89–94% |
Advanced Methodologies and Catalytic Innovations
Continuous Flow Nitration
Recent advancements employ microreactors for nitration, enhancing heat transfer and safety. A 2017 study demonstrated a 20% increase in yield (to 88%) using a silicon carbide microreactor at 25°C.
Phase-Transfer Catalysis (PTC)
Tributylammonium bromide as a PTC agent accelerates etherification, reducing reaction time from 6 hours to 90 minutes while maintaining 85% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 10.08 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 5.15 (s, 2H, OCH₂).
-
¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (CHO), 162.1 (d, J = 245 Hz, C-F), 152.3 (C-O), 140.5 (C-NO₂), 134.8–114.2 (aromatic carbons).
Infrared Spectroscopy (IR)
-
Peaks : 1702 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (asymmetric NO₂), 1349 cm⁻¹ (symmetric NO₂), 1245 cm⁻¹ (C-O-C).
Industrial-Scale Considerations
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, and what intermediates are critical?
The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:
Ether formation : Reacting 4-fluorobenzyl bromide with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃) to introduce the (4-fluorophenyl)methoxy group .
Nitration : Directing the nitro group to the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the electron-withdrawing effect of the aldehyde and the steric/electronic influence of the methoxy group .
Key intermediates include 3-nitro-4-hydroxybenzaldehyde (post-nitration) and the protected aldehyde precursor. Purification often involves column chromatography and recrystallization .
Basic: How is this compound characterized spectroscopically?
Characterization relies on:
- NMR : H NMR confirms the aldehyde proton (δ ~10 ppm) and aryl protons (δ 7-8 ppm for nitro and fluorophenyl groups). C NMR identifies the aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to electronegative substituents .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and NO₂ (~1520, 1350 cm⁻¹) .
Advanced: What strategies address regioselectivity challenges during nitration of the benzaldehyde precursor?
Nitration at the 3-position is influenced by:
- Directing effects : The electron-withdrawing aldehyde group deactivates the ring, favoring meta nitration. Steric hindrance from the (4-fluorophenyl)methoxy group further limits para substitution.
- Protection/deprotection : Temporarily protecting the aldehyde as an acetal can alter electronic effects, though this is rarely needed due to the inherent meta-directing nature of the substituents .
Controlled reaction conditions (low temperature, stoichiometric HNO₃) minimize over-nitration .
Advanced: How can conflicting spectral data for this compound be resolved?
Discrepancies in reported NMR or MS data may arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Impurities : Trace solvents or byproducts can distort signals. Repetitive purification (e.g., HPLC) and cross-validation with computational methods (DFT-based NMR prediction) are recommended .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous nitrobenzaldehydes .
Advanced: What role does the nitro group play in modulating reactivity for downstream applications?
The nitro group:
- Enables reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, creating a versatile intermediate for Schiff base formation or heterocyclic synthesis .
- Influences electronic properties : The strong electron-withdrawing effect enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions) .
Methodological: How can researchers optimize reaction yields for large-scale synthesis?
- Stepwise optimization : Screen bases (e.g., NaH vs. K₂CO₃) for ether formation to maximize nucleophilic substitution efficiency .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) in biphasic conditions to enhance reaction rates .
- In situ monitoring : Employ TLC or inline IR to track nitro group introduction and minimize side products .
Methodological: What analytical techniques are critical for assessing purity in biological studies?
- HPLC-MS : Quantifies impurities and confirms molecular integrity.
- Fluorescence spectroscopy : If the compound exhibits fluorescence (e.g., due to conjugated nitro-aryl systems), emission spectra can detect degradation products .
- Elemental analysis : Validates C, H, N, and F content to ensure stoichiometric consistency .
Advanced: How does the fluorophenyl moiety influence the compound’s physicochemical properties?
- Lipophilicity : The 4-fluorophenyl group increases logP, enhancing membrane permeability in biological assays .
- Electron effects : Fluorine’s inductive effect stabilizes adjacent charges, impacting redox behavior and solubility in polar solvents .
Data Contradiction: How to reconcile discrepancies in reported melting points?
Variations may stem from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) have distinct melting points. Recrystallization from alternative solvents (e.g., EtOH vs. DCM/hexane) can isolate specific polymorphs .
- Purity : Impurities lower melting points. Differential Scanning Calorimetry (DSC) provides precise thermal profiles .
Methodological: What safety protocols are essential when handling this compound?
- Nitro group hazards : Avoid friction/heat to prevent decomposition. Use blast shields during nitration .
- Aldehyde reactivity : Work in a fume hood to mitigate inhalation risks. Store under inert atmosphere to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
